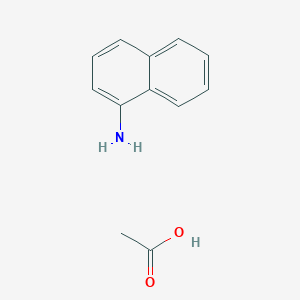

1-Naphthylammonium acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is a derivative of naphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and it is paired with an acetate ion. This compound is known for its applications in various fields, including chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: 1-Naphthylammonium acetate can be synthesized through the reaction of 1-naphthylamine with acetic acid. The reaction typically involves mixing equimolar amounts of 1-naphthylamine and acetic acid in a suitable solvent, such as ethanol or water, and then heating the mixture to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

化学反应分析

Types of Reactions: 1-Naphthylammonium acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinone derivatives.

Reduction: The compound can be reduced to form 1-naphthylamine.

Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: 1-Naphthylamine.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

Synthesis Overview

- Reagents : 1-naphthylamine and acetic acid.

- Reaction Conditions : Typically involves heating to facilitate the formation of the acetate salt.

Chemistry

1-Naphthylammonium acetate plays a significant role as an intermediate in the synthesis of various chemical compounds, including dyes and pigments. It is utilized in electrophilic substitution reactions due to its ability to act as a nucleophile.

Key Reactions :

- Oxidation : Can be oxidized to form naphthoquinones.

- Reduction : Can be reduced to yield naphthylamines.

- Substitution : Participates in electrophilic substitution reactions, particularly at the aromatic ring.

Biology

In biological research, this compound has been investigated for its interactions with enzymes and proteins. It serves as a substrate in biochemical assays, contributing to our understanding of enzyme kinetics and mechanisms.

Case Study :

A study demonstrated its antifungal activity against Aspergillus niger. The compound exhibited an inhibition rate of 36.78% after six days of exposure, indicating its potential use as an antifungal agent.

| Compound | Inhibition Rate (%) after 6 Days |

|---|---|

| This compound | 36.78 |

| 2-Aminoethan-1-ammonium Acetate | 2.33 |

| Ethylene Diammonium Diacetate | 14.21 |

Medicine

The compound is being explored for its potential applications in drug development. Its ability to form stable salts makes it valuable in pharmaceutical chemistry. Research is focused on its role as a precursor for various pharmaceutical compounds, particularly those targeting infectious diseases.

作用机制

The mechanism of action of 1-naphthylammonium acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The acetate ion can also participate in biochemical pathways, influencing cellular processes.

相似化合物的比较

2-Naphthylammonium acetate: Similar structure but with the amine group attached to the second carbon of the naphthalene ring.

1-Naphthylamine: The parent amine without the acetate ion.

Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.

Uniqueness: 1-Naphthylammonium acetate is unique due to its specific combination of the naphthylamine and acetate moieties, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

生物活性

1-Naphthylammonium acetate (C₁₂H₁₃NO₂) is a compound that has garnered interest for its biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial properties, potential applications in drug design, and toxicity assessments, supported by a range of case studies and research findings.

This compound is an arylammonium salt derived from naphthylamine. Its structure features a naphthalene ring bound to an ammonium group, which contributes to its biological reactivity. The compound is classified under ammonium salts and can participate in various chemical reactions, such as C–S bond formation, which is relevant for late-stage functionalization in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Toxicity and Safety Assessments

Toxicological evaluations have shown that this compound has low acute toxicity. In repeated-dose studies on rodents, it exhibited no significant adverse effects at doses up to 2,500 mg/kg body weight. The No Observed Adverse Effect Level (NOAEL) was established at this dose, indicating a favorable safety profile for potential therapeutic uses .

Table 2: Toxicity Profile of this compound

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >5,000 mg/kg |

| NOAEL (Repeated Dose) | 2,500 mg/kg |

| Genotoxicity | Negative |

Case Study: Drug Development Applications

A notable study investigated the use of this compound in the late-stage functionalization of existing drugs. The compound was used to create derivatives of the antibiotic sulfadiazine through C–S bond formation. This approach demonstrated moderate to high yields and highlighted the utility of arylammonium salts in drug modification processes .

Case Study: Environmental Impact Assessment

Another study focused on assessing the environmental fate of this compound. The compound was evaluated for its persistence and degradation in aquatic environments. Results indicated rapid hydrolysis under simulated conditions, suggesting that it may not accumulate significantly in ecological systems .

属性

CAS 编号 |

71735-37-0 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC 名称 |

acetic acid;naphthalen-1-amine |

InChI |

InChI=1S/C10H9N.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |

InChI 键 |

IFGNKKKUQMYCLW-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)O.C1=CC=C2C(=C1)C=CC=C2N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。